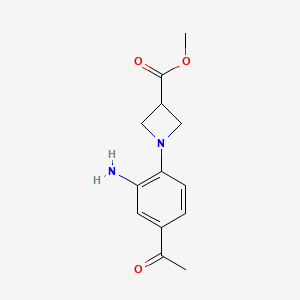

Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate

Description

Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate is a synthetic organic compound belonging to the azetidine class of heterocycles Azetidines are four-membered nitrogen-containing rings known for their significant biological and chemical properties

Properties

CAS No. |

887596-08-9 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)9-3-4-12(11(14)5-9)15-6-10(7-15)13(17)18-2/h3-5,10H,6-7,14H2,1-2H3 |

InChI Key |

OIFNWAKLGIPKGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CC(C2)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where an NH-heterocycle reacts with a suitable Michael acceptor under basic conditions . Another approach involves the cyclization of appropriate precursors under microwave irradiation, which provides a rapid and efficient route to azetidines .

Industrial Production Methods

Industrial production of azetidine derivatives often employs catalytic processes to enhance yield and selectivity. For example, the Suzuki-Miyaura cross-coupling reaction is used to introduce various substituents onto the azetidine ring . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the azetidine ring or its substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate may act as a precursor for developing new anticancer agents. In vitro studies have shown that derivatives of azetidine compounds can inhibit the growth of various cancer cell lines, including leukemia and central nervous system tumors .

Antimicrobial Properties

The compound's structural similarities to known antimicrobial agents suggest potential effectiveness against bacterial infections. Studies have indicated that azetidine derivatives can possess antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .

Neurological Applications

Given the presence of the amino group, there is potential for this compound to be investigated as a neuroprotective agent or for its efficacy in treating neurodegenerative diseases. The azetidine framework may enhance blood-brain barrier penetration, which is critical for neurological applications .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of the azetidine ring through cyclization reactions.

- Acetylation of the amino group to enhance solubility and bioactivity.

The synthetic routes are crucial for optimizing yield and purity, which are essential for subsequent biological testing .

Several studies have been conducted to evaluate the pharmacological profiles of azetidine derivatives:

- Anticancer Studies : A study demonstrated that azetidine derivatives showed significant inhibition against leukemia cell lines, indicating their potential as anticancer agents .

- Antimicrobial Efficacy : Research highlighted that certain azetidine compounds exhibited superior antibacterial activity compared to existing antibiotics, suggesting a promising avenue for drug development against resistant strains .

- Neuroprotective Potential : Investigations into neuroprotective effects have shown that modifications to the azetidine structure can enhance therapeutic efficacy in models of neurodegeneration .

Mechanism of Action

The mechanism of action of Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features.

Oxetane derivatives: Four-membered oxygen-containing rings with comparable chemical properties.

Uniqueness

Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the acetyl and amino groups allows for versatile chemical modifications, making it a valuable compound in various research fields .

Biological Activity

Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate, with the CAS number 887596-08-9, is a compound belonging to the azetidine class. Its unique structural features, including an acetyl group and an amino group on the aromatic ring, suggest potential biological activities that warrant detailed exploration.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, azetidine derivatives have been shown to possess antibacterial activity against various strains of bacteria, including resistant strains. A study highlighted that certain azetidine derivatives demonstrated potent activity against Staphylococcus aureus and other gram-negative bacteria, suggesting that this compound may also share similar properties .

Anticancer Potential

The compound's structural features may also contribute to its anticancer potential. Analogous azetidine compounds have been investigated for their ability to inhibit cancer cell proliferation. For example, a study showed that azetidine amides could inhibit STAT3 activity, which is crucial in many cancers . The methyl ester form of similar compounds has been noted for improved cellular uptake and potency against breast cancer cell lines such as MDA-MB-231 and MDA-MB-468, indicating that modifications like those present in this compound could enhance its therapeutic efficacy .

The biological activity of this compound is likely influenced by its ability to interact with specific biological targets due to its functional groups. The acetyl group can enhance lipophilicity, aiding in cellular membrane penetration, while the amino group may engage in hydrogen bonding with target proteins or enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of azetidine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.